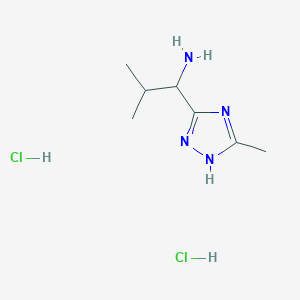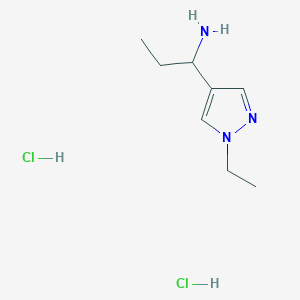![molecular formula C12H17NOS B1423095 3-[(Oxan-4-ylsulfanyl)methyl]aniline CAS No. 1311318-37-2](/img/structure/B1423095.png)
3-[(Oxan-4-ylsulfanyl)methyl]aniline
Overview
Description
3-[(Oxan-4-ylsulfanyl)methyl]aniline is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of 3-[(Oxan-4-ylsulfanyl)methyl]aniline consists of a benzene ring (aniline) with a [(tetrahydro-2H-pyran-4-yl)thio]methyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Oxan-4-ylsulfanyl)methyl]aniline, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Chemical Fixation and Synthetic Applications
Aniline derivatives are instrumental in chemical fixation processes, particularly in converting carbon dioxide (CO2) into value-added chemicals. This conversion is pivotal in organic synthesis, providing a pathway to synthesize functionalized azole compounds, which are crucial in developing natural and biologically active azole derivatives. These processes highlight the importance of aniline derivatives in sustainable chemistry, leveraging CO2 as a renewable resource for synthesizing important chemicals (E. Vessally et al., 2017).
Advances in Material Science
In the realm of material science, aniline derivatives play a significant role in the synthesis and development of novel materials. For instance, their application in creating conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polystyrenesulfonate (PSS), is noteworthy. These materials are essential for organic electronic devices, showcasing the versatility of aniline derivatives in enhancing electrical conductivity and transparency in organic electronics (Hui Shi et al., 2015).
Environmental Applications
Aniline derivatives are also explored for environmental applications, particularly in water treatment and pollution mitigation. Their role in advanced oxidation processes, including the catalytic wet air oxidation of toxic nitrogen-containing compounds, demonstrates their utility in treating industrial effluents. Such processes are vital for reducing the environmental impact of chemical and pharmaceutical industries, showcasing aniline derivatives' contribution to environmental sustainability (L. Oliviero et al., 2003).
Biochemical Research and Analysis
In biochemical research, aniline derivatives serve as key components in developing diagnostic and therapeutic agents. Their role in synthesizing fluorescent chemosensors for detecting various analytes is significant, illustrating their contribution to biochemical diagnostics and research. Such chemosensors are crucial for understanding biological processes and developing new diagnostic tools (P. Roy, 2021).
properties
IUPAC Name |
3-(oxan-4-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCAYUNLOGXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxan-4-ylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
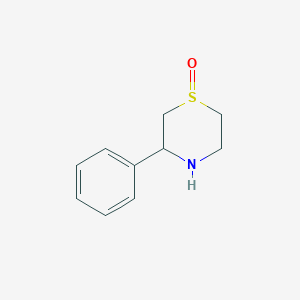
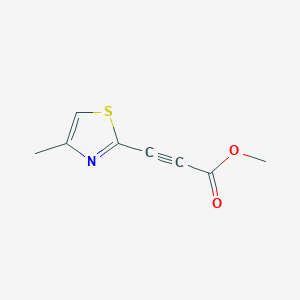
![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)
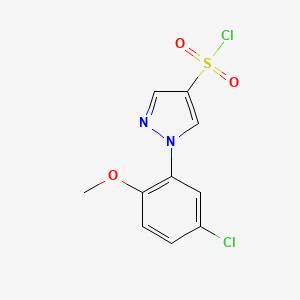
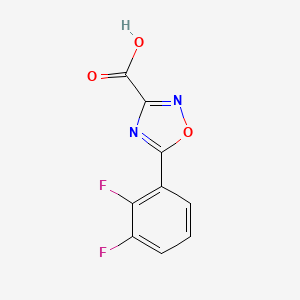
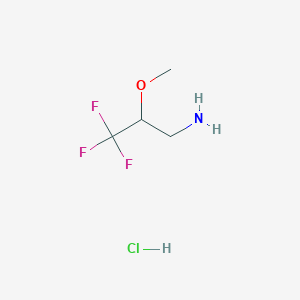
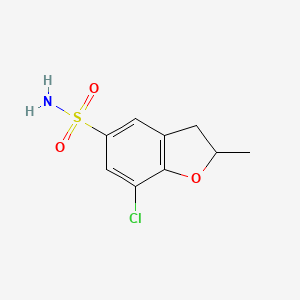
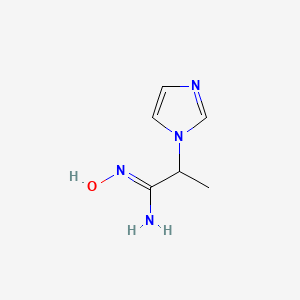
![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)

